Cas no 18385-83-6 (6-methyl-2H-chromene)
6-methyl-2H-chromene Chemical and Physical Properties
Names and Identifiers
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- 6-methyl-2H-chromene
- 2H-1-benzopyran, 6-methyl-
- 18385-83-6
- SCHEMBL3132576
- 6-methyl-2h-1-benzopyran
- DTXSID20490181
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- Inchi: 1S/C10H10O/c1-8-4-5-10-9(7-8)3-2-6-11-10/h2-5,7H,6H2,1H3
- InChI Key: JCSJECFXHPZAOC-UHFFFAOYSA-N
- SMILES: O1CC=CC2C=C(C)C=CC1=2
Computed Properties
- Exact Mass: 146.0732
- Monoisotopic Mass: 146.073164938g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 162
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 9.2Ų
Experimental Properties
- PSA: 9.23
6-methyl-2H-chromene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM292511-1g |
6-Methyl-2H-chromene |
18385-83-6 | 97% | 1g |
$463 | 2021-06-17 | |
| Chemenu | CM292511-5g |
6-Methyl-2H-chromene |
18385-83-6 | 97% | 5g |
$958 | 2021-06-17 | |
| Chemenu | CM292511-10g |
6-Methyl-2H-chromene |
18385-83-6 | 97% | 10g |
$1356 | 2021-06-17 | |
| Chemenu | CM292511-1g |
6-Methyl-2H-chromene |
18385-83-6 | 97% | 1g |
$545 | 2022-06-12 |
6-methyl-2H-chromene Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
Additional information on 6-methyl-2H-chromene
Comprehensive Overview of 6-methyl-2H-chromene (CAS No. 18385-83-6): Properties, Applications, and Industry Insights
6-methyl-2H-chromene (CAS No. 18385-83-6) is a heterocyclic organic compound belonging to the chromene family, which has garnered significant attention in pharmaceutical, fragrance, and material science research. With the growing demand for sustainable and bioactive molecules, this compound has emerged as a key intermediate in synthetic chemistry due to its versatile structural framework. Its methyl-substituted chromene core offers unique reactivity, making it valuable for designing novel flavor enhancers, UV stabilizers, and biologically active derivatives.
Recent studies highlight the role of 6-methyl-2H-chromene in green chemistry applications, aligning with global trends toward eco-friendly synthesis. Researchers are exploring its potential in natural product mimicry, particularly in replicating plant-derived coumarin analogs, which are widely used in perfumery and cosmetics. The compound’s low toxicity profile and structural adaptability further enhance its appeal for drug discovery pipelines, where it serves as a scaffold for anti-inflammatory and antioxidant agents.
From an industrial perspective, CAS No. 18385-83-6 is synthesized via Pechmann condensation or cyclization reactions, with optimized protocols emphasizing high yield and minimal waste. Its thermal stability and solubility in organic solvents make it suitable for polymer modification and coating formulations. Notably, the compound’s chromophore properties are leveraged in photodynamic therapy research, addressing rising interest in non-invasive medical treatments.
Consumer trends also drive inquiries into 6-methyl-2H-chromene’s role in aroma chemicals, as it contributes to woody and herbal notes in niche fragrances. SEO analytics reveal frequent searches for "chromene derivatives in perfumes" and "safe synthetic flavors," reflecting market demand for innovative scent compounds. Regulatory compliance, such as REACH and IFRA standards, ensures its safe use in consumer goods, bolstering commercial adoption.
In academia, 18385-83-6 is a model compound for teaching heterocyclic chemistry principles, with publications emphasizing its electrophilic substitution patterns. Collaborative efforts between universities and industries aim to expand its utility in agrochemicals and functional materials, responding to queries like "how to modify chromene rings" or "bioactive chromene synthesis."
Future prospects for 6-methyl-2H-chromene include nanotechnology integrations, such as organic semiconductor development, and sustainable packaging solutions. As industries prioritize circular economy practices, this compound���s recyclability and biodegradability features position it as a candidate for next-generation green materials.
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